molecular formula C7H4BrF3S B7988707 5-Bromo-2-(trifluoromethyl)benzenethiol

5-Bromo-2-(trifluoromethyl)benzenethiol

Cat. No.: B7988707
M. Wt: 257.07 g/mol
InChI Key: PFRQIJQMWFOBTR-UHFFFAOYSA-N
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Description

5-Bromo-2-(trifluoromethyl)benzenethiol: is an organosulfur compound with the molecular formula C7H4BrF3S and a molecular weight of 257.07 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiol group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)benzenethiol typically involves the bromination of 2-(trifluoromethyl)benzenethiol. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-(trifluoromethyl)benzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated thiols on biological systems. It can be used to modify proteins and enzymes, providing insights into their structure and function .

Medicine: Its unique chemical properties make it a valuable tool for designing molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzenethiol involves its interaction with molecular targets such as proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications in their structure and function. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(trifluoromethyl)benzenethiol is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. The combination of these functional groups enhances its reactivity and makes it a versatile compound for various applications .

Properties

IUPAC Name

5-bromo-2-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3S/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRQIJQMWFOBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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